Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol
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Overview
Description
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol is a complex organic compound with a unique structure that combines acetic acid with a silyl-substituted propynol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol typically involves multiple steps, starting with the preparation of the silyl-substituted propynol intermediate. This intermediate can be synthesized through a series of reactions, including the addition of silyl groups to propargyl alcohol derivatives. The final step involves the esterification of the intermediate with acetic acid under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol exerts its effects involves interactions with molecular targets and pathways. The silyl group can influence the compound’s reactivity and stability, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various biochemical and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 4-methylphenyl ester: Shares the acetic acid moiety but lacks the silyl-substituted propynol group.
Propargyl alcohol derivatives: Similar in structure but without the silyl and acetic acid components.
Uniqueness
Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
61209-38-9 |
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Molecular Formula |
C15H20O3Si |
Molecular Weight |
276.40 g/mol |
IUPAC Name |
acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C13H16OSi.C2H4O2/c1-4-15(3,11-5-10-14)13-8-6-12(2)7-9-13;1-2(3)4/h4,6-9,14H,1,10H2,2-3H3;1H3,(H,3,4) |
InChI Key |
HXHKBPZRNSGXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](C)(C=C)C#CCO.CC(=O)O |
Origin of Product |
United States |
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